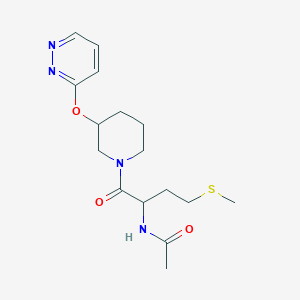
N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide, also known as MEOP or 4-MeO-PCMX, is a novel compound that has recently gained attention in the scientific community. It belongs to the class of isoxazole derivatives and has potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mechanism of Action
Target of Action
The primary target of N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques . The enzyme levels are increased in patients with hyperlipidaemia, stroke, Type 1 and Type 2 diabetes mellitus, as well as in post-menopausal women .
Mode of Action
N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE acts as an inhibitor of the Lp-PLA2 enzyme . By inhibiting this enzyme, the compound prevents the formation of lysophosphatidylcholine, a component of atherosclerotic plaques .
Biochemical Pathways
The inhibition of the Lp-PLA2 enzyme affects the biochemical pathway involved in the formation of atherosclerotic plaques . This results in a decrease in the formation of these plaques, which are a major factor in the development of cardiovascular diseases .
Result of Action
The inhibition of the Lp-PLA2 enzyme by N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE leads to a decrease in the formation of atherosclerotic plaques . This can potentially reduce the risk of cardiovascular diseases in individuals with elevated levels of this enzyme .
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide is its high potency and selectivity for the NMDA receptor. It is also relatively stable and easy to synthesize. However, one limitation of N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its therapeutic efficacy.
Future Directions
There are several future directions for research on N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide, including exploring its potential therapeutic applications in other diseases, such as epilepsy and depression. Further studies are also needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic properties. N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide derivatives with improved solubility and longer half-lives could also be developed to enhance its therapeutic efficacy.
In conclusion, N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide is a novel compound with potential applications in various fields of research. Its neuroprotective and analgesic properties make it a promising candidate for the treatment of neurodegenerative diseases and pain management. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide involves the reaction of 4-methylisoxazole-3-carboxylic acid with N-(2-chloroethyl)piperidine in the presence of triethylamine and subsequent treatment with sodium methoxide. The product is then purified by column chromatography to obtain N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide in high yield and purity.
Scientific Research Applications
N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases. N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide has also been studied for its analgesic properties and has shown promising results in reducing pain in animal models.
properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-10-9-12(15-19-10)13(17)14-11-3-5-16(6-4-11)7-8-18-2/h9,11H,3-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLVMLPZHDVNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyethyl)piperidin-4-yl)-5-methylisoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B2518469.png)



![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2518473.png)
![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2518474.png)



![1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2518480.png)
